REACTION_CXSMILES
|
[CH2:1]([N:5]1[C:17]2[C:16]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[N+:10]([O-])=[CH:9][C:8]=2[N:7]=[CH:6]1)[CH:2]([CH3:4])[CH3:3].P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:9]1[C:8]2[N:7]=[CH:6][N:5]([CH2:1][CH:2]([CH3:4])[CH3:3])[C:17]=2[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[N:10]=1
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Name
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|
Quantity
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9.95 g
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Type
|
reactant
|
Smiles
|
C(C(C)C)N1C=NC=2C=[N+](C=3C=CC=CC3C21)[O-]
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Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated at its
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Type
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TEMPERATURE
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Details
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reflux temperature for 2.5 hours
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Duration
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2.5 h
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Type
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TEMPERATURE
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Details
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was then cooled
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Type
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ADDITION
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Details
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poured into ice
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Type
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EXTRACTION
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Details
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Basification (to pH 9-10) with 50% aqueous sodium hydroxide solution was followed by extraction with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
The extracts were dried over sodium chloride and sodium bicarbonate
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a solid residue
|
Type
|
CUSTOM
|
Details
|
A sample of the residue was recrystallized from diethyl ether
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2C=CC=CC2C2=C1N=CN2CC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |